![molecular formula C10H6Cl2INOS B14182495 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-16-4](/img/structure/B14182495.png)
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains chlorine, iodine, and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-iodobenzylamine with 3-(2-chloroformyl-ethylsulfonyl)-propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反应分析
Types of Reactions
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学研究应用
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves the inhibition of enzymes that contain thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzyme. This mechanism is particularly relevant in its antimicrobial and antifungal activities .
相似化合物的比较
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-isothiazolone: Another thiazole derivative with similar antimicrobial properties.
4,5-Dichloro-2-n-octyl-4-isothiazolino-3-one: Used as an antifouling agent in marine paints.
Uniqueness
4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
属性
CAS 编号 |
918108-16-4 |
|---|---|
分子式 |
C10H6Cl2INOS |
分子量 |
386.04 g/mol |
IUPAC 名称 |
4,5-dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H6Cl2INOS/c11-8-9(12)16-14(10(8)15)5-6-1-3-7(13)4-2-6/h1-4H,5H2 |
InChI 键 |
JSIGAXKOZGGADR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(S2)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


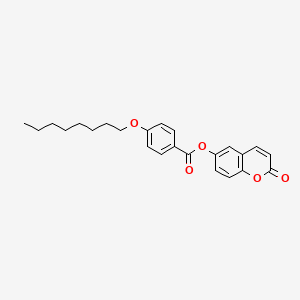

![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
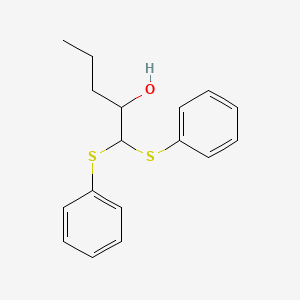

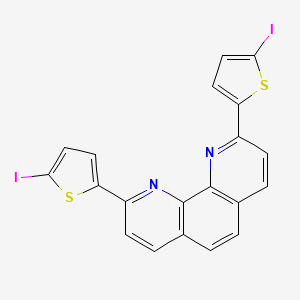
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)

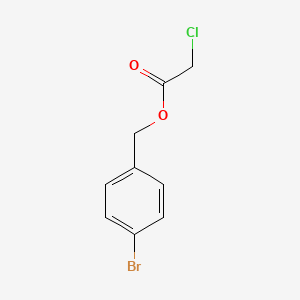

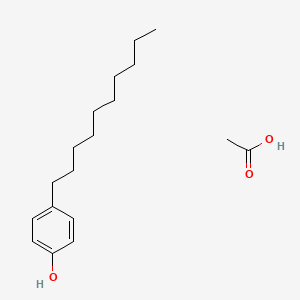

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
